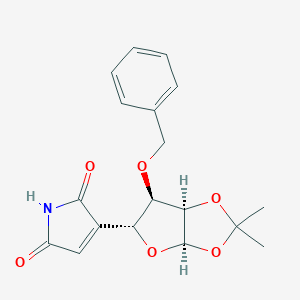
Biefm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biefm, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO6 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomolecular Fluorescence Complementation (BiFC)
One of the prominent applications of Biefm is in the field of molecular biology, particularly through the technique known as bimolecular fluorescence complementation (BiFC). This method allows researchers to study protein-protein interactions (PPIs) within living cells. By fusing proteins of interest to non-fluorescent fragments of a fluorescent protein, BiFC enables the visualization of these interactions when the proteins bind together, leading to the reconstitution of fluorescence.
- Advantages of BiFC:
- Direct visualization of PPIs in vivo.
- High sensitivity with minimal background interference.
- Adaptability for various cellular conditions without requiring cell fixation or lysis.
Case Study: High-Throughput Screening
A recent application involved a high-throughput screening using BiFC to identify inhibitors of specific PPIs. In one study, a library of over 123,000 natural products was screened, successfully identifying a specific inhibitor for the PAC3 homodimer interaction. This demonstrates this compound's utility in drug discovery and functional analysis of proteins .
Neuroscience and Cognitive Enhancement
This compound has also been investigated for its effects on cognitive functions. Research indicates that compounds like TeaCrine and Dynamine, which may relate to this compound's mechanisms, enhance brain wave activity associated with cognitive control, such as response inhibition and conflict monitoring.
- Key Findings:
Compound-Based Bibliometrics
Another innovative application involves the use of this compound in bibliometric analyses that count compounds instead of traditional metrics like citations. This approach provides insights into research trends related to specific compounds, allowing researchers to visualize compound-based landscapes and identify emerging research areas.
- Example Analysis:
Data Tables
| Application Area | Methodology | Key Findings |
|---|---|---|
| Biomolecular Studies | BiFC | Identified PPI inhibitors from natural products |
| Cognitive Enhancement | EEG Studies | Improved cognitive control via brain wave modulation |
| Bibliometric Analysis | Compound-based Mapping | Visualized research trends related to compounds |
Eigenschaften
CAS-Nummer |
124484-37-3 |
|---|---|
Molekularformel |
C18H19NO6 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
3-[(3aR,5R,6R,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H19NO6/c1-18(2)24-15-14(22-9-10-6-4-3-5-7-10)13(23-17(15)25-18)11-8-12(20)19-16(11)21/h3-8,13-15,17H,9H2,1-2H3,(H,19,20,21)/t13-,14-,15-,17-/m1/s1 |
InChI-Schlüssel |
XJFIMTYKMDIRNS-KCYZZUKISA-N |
SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
Isomerische SMILES |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
Synonyme |
3-(3-O-benzyl-1,2-O-isopropylidene-erythrofuranos-4-yl)maleimide BIEFM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















